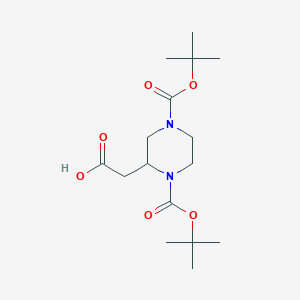

1,4-Di-Boc-2-piperazineacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSKITKFSSMMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655109 | |

| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368442-00-6 | |

| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

Introduction

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, often abbreviated as 1,4-di-Boc-piperazine-2-carboxylic acid, is a pivotal chiral building block in modern synthetic and medicinal chemistry. Its rigidified piperazine core, orthogonally protected at both nitrogen atoms, and the presence of a reactive carboxylic acid handle make it an exceptionally valuable scaffold. This molecule is instrumental in the development of constrained peptide mimetics, serving as a non-natural amino acid to enhance proteolytic stability and enforce specific conformations.[1][2] Furthermore, it acts as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase and viral protease inhibitors.[2]

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its observed characteristics, provide field-proven experimental protocols for their validation, and discuss how these properties directly influence its application in research and drug development. This document is intended for researchers, scientists, and process chemists who require a deep and practical understanding of this versatile synthetic intermediate.

Chemical Identity and Structure

The structural foundation of this molecule is a piperazine-2-carboxylic acid core. The two nitrogen atoms are protected with the acid-labile tert-butoxycarbonyl (Boc) group. This di-protection strategy is crucial; it prevents unwanted side reactions such as self-condensation and allows for precise, controlled manipulations at the carboxylic acid function.

The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual (R) or (S) enantiomers. The specific stereoisomer used is critical for its biological applications, dictating the three-dimensional orientation of the final molecule.

Table 1: Chemical Identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

| Identifier | Value | References |

| IUPAC Name | 1,4-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [3] |

| Molecular Formula | C₁₅H₂₆N₂O₆ | [2][3][4] |

| Molecular Weight | 330.38 g/mol | [2][3][4] |

| CAS Number (Racemic) | 175854-42-5 | [5] |

| CAS Number (General) | 181955-79-3 | [2][4] |

| CAS Number (R)-enantiomer | 173774-48-6 | [3] |

| CAS Number (S)-enantiomer | 175854-43-6 | [5] |

A note on conflicting data: While one source suggests a molecular formula of C₁₅H₂₅N₃O₆, this is inconsistent with the known structure and is overridden by multiple authoritative sources confirming C₁₅H₂₆N₂O₆.[3][4][5]

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. These characteristics dictate everything from appropriate solvent selection and reaction conditions to purification strategies and formulation potential.

Table 2: Summary of Key Physicochemical Properties

| Property | Observed Value / Range | Comments |

| Appearance | White to off-white crystalline powder/solid. | [2][5] |

| Melting Point | 128-132°C (with decomposition)[5] or 142-148°C | The discrepancy may reflect differences in enantiomeric purity or analytical method. |

| Solubility | Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water. | [5] |

| Acidity (pKa) | Not experimentally reported. Estimated range: 2.0 - 4.5. | Based on typical values for N-protected α-amino acids.[6] |

Melting Point: An Indicator of Purity and Stability

The melting point is a critical first indicator of a compound's purity. The literature presents two distinct ranges: 128-132°C (with decomposition) and 142-148°C.[5] This variance is significant and likely stems from two primary factors:

-

Stereoisomeric Content: A pure enantiomer will typically exhibit a sharp, higher melting point compared to a racemic mixture or a sample with lower enantiomeric excess. The formation of a racemic compound versus a conglomerate can influence the melting behavior.

-

Thermal Decomposition: The observation of decomposition suggests that the molecule may begin to break down at its melting point, likely through the loss of a Boc group (releasing isobutylene and CO₂). The rate of heating during analysis can affect the observed temperature of this decomposition.

For rigorous process control, Differential Scanning Calorimetry (DSC) is the preferred method for characterizing the thermal behavior of this compound.

Solubility Profile: The Interplay of Polarity and Steric Hindrance

The solubility of this compound is a classic example of competing structural features. The two bulky, nonpolar tert-butyl groups create a hydrophobic shield around the piperazine core, rendering the molecule insoluble in water .[5] Conversely, these same groups, along with the piperazine ring, allow for favorable van der Waals interactions with a range of organic solvents. Its free solubility in common polar aprotic solvents like DCM, THF, and DMF makes it highly versatile for a wide array of synthetic transformations, particularly peptide coupling reactions which are often performed in DMF.[5]

Acidity (pKa): The Key to Reactivity

While no experimental pKa value is published for this specific molecule, we can make an expert estimation based on analogous structures. The pKa of the carboxylic acid group in standard α-amino acids typically falls between 1.8 and 2.4.[6] The electron-withdrawing nature of the adjacent N-Boc carbamate group is expected to stabilize the carboxylate conjugate base, thereby increasing the acidity relative to a simple alkyl carboxylic acid. However, the precise value is influenced by the overall electronic environment of the piperazine ring. An estimated pKa in the range of 2.0 to 4.5 is chemically reasonable. This acidity level confirms that the molecule will exist as a carboxylate anion in neutral to basic aqueous solutions and as the protonated carboxylic acid under acidic conditions.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a public repository of spectra for this exact compound is not available, its structure allows for clear prediction of its expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex due to the conformational rigidity of the piperazine ring and the potential for rotamers around the N-Boc amide bonds.

-

tert-Butyl Protons: Two large singlets would be expected around δ 1.4-1.5 ppm , integrating to 9 protons each (18H total). The slight difference in their chemical environment may make these signals distinct or overlapping.

-

Piperazine Ring Protons: A series of complex multiplets would appear between δ 2.8-4.5 ppm . The proton at the C2 position (α to the carboxyl group) would likely be the most downfield of this group.

-

Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (δ > 10 ppm ), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Three distinct signals are expected in the downfield region: two for the Boc carbamates around δ 154-156 ppm and one for the carboxylic acid at δ > 170 ppm .

-

tert-Butyl Carbons: Two signals for the quaternary carbons (

δ 80 ppm ) and two for the methyl carbons (δ 28 ppm ). -

Piperazine Ring Carbons: Four signals for the ring carbons would be expected in the δ 40-60 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups:

-

O-H Stretch: A very broad band from the carboxylic acid, typically centered around ~3000 cm⁻¹ .

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ from the alkyl groups.

-

C=O Stretch: This is the most prominent feature. A strong, sharp absorption band for the Boc carbonyls is expected around 1690-1710 cm⁻¹ . The carboxylic acid carbonyl will likely appear in a similar region, often broadened and overlapping.

Mass Spectrometry (MS)

Using electrospray ionization (ESI), the molecule is expected to be observed in negative ion mode.

-

[M-H]⁻: The deprotonated molecule would have an m/z of 329.17 .

-

Fragmentation: A characteristic loss of one Boc group (100 Da) or isobutylene (56 Da) from the parent ion is a common fragmentation pathway for N-Boc protected compounds.

Experimental Protocols for Property Determination

To ensure batch-to-batch consistency and to generate reliable data for process development, the following standardized protocols are recommended.

Protocol: Determination of Melting Point by DSC

This method provides a more detailed thermal profile than a simple melting point apparatus.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.

-

Instrument Setup: Use a calibrated Differential Scanning Calorimeter. Set the temperature program to ramp from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and any subsequent exothermic events (indicating decomposition) should be recorded.

-

Validation: The protocol is self-validating through the use of a calibrated instrument and certified reference standards (e.g., indium) to confirm temperature accuracy.

Protocol: Determination of Aqueous Solubility by HPLC

This shake-flask method coupled with HPLC analysis is a gold standard for determining solubility.

-

Sample Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and inject it into a calibrated HPLC system with a UV detector.

-

Calculation: The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound dissolved in an organic solvent (e.g., acetonitrile).

-

Validation: The use of a multi-point calibration curve and ensuring the presence of excess solid at the end of the experiment validates the protocol.

Protocol: Determination of pKa by Potentiometric Titration

This method directly measures the change in pH as a function of added titrant to determine the dissociation constant.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 33 mg) in a mixture of water and a co-solvent like methanol (e.g., 50 mL of 50:50 MeOH:H₂O) to ensure solubility.

-

Instrument Setup: Use an autotitrator equipped with a calibrated pH electrode. The titrant should be a standardized solution of a strong base (e.g., 0.1 M KOH).

-

Titration: Titrate the sample solution with the base, recording the pH after each incremental addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Validation: The protocol is validated by the prior calibration of the pH meter with standard buffers and the use of a standardized titrant.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Some suppliers also note it may cause an allergic skin reaction (H317).

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

-

Storage Conditions: The compound is hygroscopic and the Boc groups are sensitive to strong acids.[2][5] It should be stored in a tightly sealed container in a cool (recommended 2-8°C), dry place under an inert atmosphere such as nitrogen or argon to ensure long-term stability.[2]

Conclusion

1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a sophisticated synthetic building block whose value is deeply rooted in its physicochemical properties. Its defined stereochemistry, predictable solubility, and the orthogonal nature of its protecting groups provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding and experimental validation of its melting point, solubility, and acidity are not merely academic exercises; they are prerequisites for developing robust, scalable, and reproducible synthetic processes in the pursuit of novel therapeutics.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. (2R)-1,4-bis((tert-butoxy)carbonyl)piperazine-2-carboxylic acid | C15H26N2O6 | CID 26339502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Di-Boc-piperazine-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 6. peptideweb.com [peptideweb.com]

A Technical Guide to the Structural and Conformational Analysis of 1,4-Di-Boc-2-piperazineacetic Acid

Introduction

In the landscape of modern medicinal chemistry, piperazine-based scaffolds are recognized as "privileged structures" due to their frequent appearance in a wide array of therapeutic agents targeting central nervous system (CNS) disorders, infectious diseases, and oncology.[1] The synthetic versatility of the piperazine ring, particularly when strategically protected, allows for the precise construction of complex molecular architectures. 1,4-Di-Boc-2-piperazineacetic acid (CAS: 368442-00-6) is a key building block in this domain. The dual N-tert-butoxycarbonyl (Boc) protecting groups offer orthogonal stability, enabling selective chemical transformations.[2]

A profound understanding of the three-dimensional structure and conformational dynamics of this molecule is not merely academic; it is fundamental to rational drug design. The spatial arrangement of the acetic acid side chain, governed by the conformation of the piperazine ring and the orientation of the bulky Boc groups, directly influences how it interacts with biological targets. This guide provides an in-depth analysis of the structural and conformational features of this compound, blending theoretical principles with practical analytical workflows for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Physicochemical Profile

The foundational step in any structural analysis is the unambiguous identification of the molecule and its fundamental physical properties.

-

Chemical Name: 2-[1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinyl]acetic acid[3]

-

Synonyms: this compound

-

CAS Number: 368442-00-6[4]

-

Molecular Formula: C₁₆H₂₈N₂O₆

-

Molecular Weight: 344.40 g/mol

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below. Note that specific experimental data for this exact compound is sparse; thus, values are often inferred from closely related analogs like 1,4-Di-Boc-piperazine-2-carboxylic acid.

| Property | Value / Observation | Source / Rationale |

| Appearance | White to off-white solid | Typical for Boc-protected amino acid derivatives. |

| Melting Point | Approx. 142-148 °C | Based on the closely related 1,4-Di-Boc-piperazine-2-carboxylic acid. |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); low solubility in water. | The large hydrophobic Boc groups reduce aqueous solubility.[5] |

| Acidity | Weakly acidic | Due to the carboxylic acid functional group.[5] |

Section 2: Conformational Dynamics: The Interplay of Ring Inversion and Amide Rotation

The three-dimensional structure of this compound is not static. It exists as a dynamic equilibrium of multiple conformers. This dynamic behavior is primarily governed by two distinct, yet interconnected, molecular motions:

-

Piperazine Ring Inversion: Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1][3] It can, however, undergo a "ring flip" to an alternative chair conformation. This process has a significant energy barrier. The presence of the bulky acetic acid side chain at the C2 position means it can occupy either an axial or a more sterically favorable equatorial position. The di-Boc substitution pattern locks the ring, but the lowest energy state will strongly favor the conformation where the C2-substituent is equatorial.

-

Amide Bond Rotation: The N-CO bonds of the two Boc groups have partial double-bond character. This restricts free rotation, leading to the existence of distinct rotational isomers (rotamers).[6] This restricted rotation is a well-documented phenomenon in N-acylated piperazines and is often slow on the NMR timescale at room temperature.[7][8]

The combination of these two processes results in a complex conformational landscape. At any given moment in solution, the molecule exists as a population of interconverting conformers. Understanding this equilibrium is critical, as only one specific conformation may be responsible for the desired biological activity.

Caption: Key conformational equilibria in substituted di-Boc-piperazines.

Section 3: Structural Elucidation via Spectroscopic Methods

A multi-technique spectroscopic approach is essential to fully characterize the structure and understand the conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformational dynamics in solution. The observation of broadened signals or multiple sets of signals at room temperature is a hallmark of hindered rotation and ring inversion.[7][8]

Expected Spectroscopic Features:

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale and Expected Multiplicity |

| ¹H NMR | ~1.45 | Singlet, 18H (Two equivalent -C(CH₃)₃ groups of the Boc protectors). |

| 2.5 - 4.2 | Complex, broad multiplets, 9H (Piperazine ring protons -CH₂- and methine -CH- plus the -CH₂- of the acetic acid side chain). Broadening is due to slow conformational exchange. | |

| ~11-12 | Very broad singlet, 1H (Carboxylic acid proton, -COOH). Often not observed. | |

| ¹³C NMR | ~28.5 | -C(C H₃)₃ of Boc groups. |

| ~40-55 | Piperazine ring carbons. Multiple or broad signals may be observed due to slow interconversion of conformers. | |

| ~80.0 | Quaternary C (CH₃)₃ of Boc groups. | |

| ~155.0 | Carbonyl carbon (-C =O) of the Boc carbamates. | |

| ~175.0 | Carbonyl carbon (-C OOH) of the acetic acid group. |

Causality Behind Experimental Choices: A standard ¹H NMR at room temperature will confirm the presence of the key functional groups but will likely show broad, poorly resolved signals for the piperazine core. This is not poor data; it is evidence of dynamic exchange. To resolve this, Variable Temperature (VT) NMR is employed.

-

At low temperatures (e.g., -40 °C): The conformational exchange slows down further, and the spectrum "freezes out" into distinct signals for the major conformer(s).

-

At high temperatures (e.g., +80 °C): The exchange becomes rapid, and the signals coalesce into sharp, time-averaged peaks.

By analyzing the spectra at different temperatures, one can calculate the energy barrier (ΔG‡) for the conformational interchange, providing critical quantitative data about the molecule's flexibility.[9]

Experimental Protocol: Variable Temperature (VT) ¹H NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of this compound in a suitable deuterated solvent with a wide liquid range (e.g., deuterated toluene or deuterated dimethyl sulfoxide).

-

Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (25 °C) to serve as a baseline.

-

Low-Temperature Analysis: Gradually lower the spectrometer temperature in 10-15 °C increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the broad signals resolve into sharp, distinct peaks or the solvent freezes.

-

High-Temperature Analysis: From ambient temperature, gradually increase the spectrometer temperature in 10-15 °C increments, acquiring a spectrum at each step. Continue until the broad signals coalesce into sharp, averaged signals.

-

Data Analysis: Identify the coalescence temperature (Tc) for a pair of exchanging signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the dynamic process, which provides a quantitative measure of the conformational stability.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2900 - 3200 (broad) | O-H stretch | Carboxylic Acid |

| ~2970 | C-H stretch | Alkyl (Boc and piperazine) |

| ~1740 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Carbamate (Boc group) |

| 1160 - 1250 | C-O stretch | Carbamate and Carboxylic Acid |

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule.

Expected Observations (ESI-MS):

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 345.4, as well as adducts like [M+Na]⁺ at m/z 367.4.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 343.4.

-

Fragmentation: A characteristic loss of one or both Boc groups (loss of 100 amu for C₅H₈O₂) is a common fragmentation pathway.

Section 4: In Silico Conformational Analysis

Computational modeling provides invaluable insights into the relative stabilities of different conformers and the energy barriers between them, complementing experimental data from NMR.

A typical computational workflow involves:

-

Conformational Search: Using molecular mechanics, perform a systematic search to identify all low-energy conformers (different ring puckers, side-chain orientations, and Boc-group rotamers).

-

Geometry Optimization: Take the lowest energy conformers from the search and re-optimize their geometries at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate structures and relative energies.

-

Transition State Calculation: Identify the transition state structures for ring inversion and amide bond rotation to calculate the energy barriers, which can then be directly compared to the experimental values obtained from VT-NMR.

Caption: A typical workflow for in silico conformational analysis.

Conclusion

This compound is more than a simple chemical building block; it is a conformationally dynamic system. Its structure in solution is best described as an equilibrium of interconverting chair conformers, further complicated by the restricted rotation of the N-Boc amide bonds. This dynamic nature is directly observable through the characteristic signal broadening in room-temperature NMR spectra. A comprehensive analysis, integrating variable-temperature NMR, standard spectroscopic techniques (IR, MS), and computational modeling, is essential to fully map its conformational landscape. For the drug development professional, this detailed structural understanding is paramount, as it provides the basis for designing molecules with the optimal three-dimensional geometry required for potent and selective interaction with their biological targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Di-tert-butyl piperazine-1,4-dicarboxylate|CAS 76535-75-6 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]

- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 9. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of 1,4-Di-Boc-2-piperazineacetic Acid

Abstract

1,4-Di-Boc-2-piperazineacetic acid (CAS 368442-00-6) is a chiral, non-commercial building block with significant potential in medicinal chemistry and drug development as a constrained amino acid analogue. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—expected for this compound. As complete, published experimental spectra are not widely available, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable characterization framework. We detail not only the expected spectral features but also the underlying chemical principles and standard operating procedures for data acquisition, offering a comprehensive resource for researchers in synthetic and analytical chemistry.

Molecular Structure and Key Features

This compound, with a molecular formula of C₁₆H₂₈N₂O₆ and a molecular weight of 344.40 g/mol , possesses a unique combination of functional groups that dictate its spectroscopic signature[1][2]. The core is a piperazine ring substituted at the 2-position with an acetic acid moiety. The nitrogen atoms at positions 1 and 4 are protected by tert-butoxycarbonyl (Boc) groups.

The key structural features include:

-

A Chiral Center: The carbon at position 2 (C2) is a stereocenter, which introduces diastereotopicity to the adjacent methylene protons on the piperazine ring and the acetic acid sidechain. This leads to greater complexity in the NMR spectra compared to achiral analogues.

-

Amide-like Bonds: The N-Boc groups are carbamates, which have partial double-bond character. This can lead to restricted rotation around the N-C(O) bonds, potentially giving rise to multiple conformers (rotamers) that may be observable in NMR spectroscopy at room temperature.

-

Multiple Carbonyl Groups: The molecule contains three distinct carbonyl groups: two from the Boc protectors and one from the carboxylic acid. These are readily distinguishable in both ¹³C NMR and IR spectroscopy.

Below is the chemical structure with standardized numbering for spectroscopic assignment.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the complete structural elucidation of this molecule in solution. The analysis must account for the chiral center and potential for rotamers, which can result in broadened signals or the appearance of extra, low-intensity peaks.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex. The piperazine ring protons are no longer chemically equivalent due to the C2 substituent and will appear as complex multiplets. The presence of the chiral C2 center renders the protons on C3, C6, and the acetic acid methylene (C7) diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals, each coupling to the other.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

|---|---|---|---|---|

| ~11-12 | br s | 1H | H -OOC | Carboxylic acid proton. Often very broad and may exchange with trace D₂O. |

| ~4.5-4.8 | m | 1H | CH -2 | Methine proton at the chiral center. Expected to be a complex multiplet. |

| ~2.8-4.2 | m | 6H | Piperazine Ring CH₂ | Protons on C3, C5, and C6. Complex, overlapping multiplets due to diastereotopicity and coupling. |

| ~2.6-2.9 | m | 2H | CH₂ -7 | Diastereotopic methylene protons of the acetic acid side chain. May appear as an AB quartet or two separate multiplets. |

| 1.48 | s | 9H | Boc-C(CH₃ )₃ | tert-Butyl protons of one Boc group. |

| 1.46 | s | 9H | Boc-C(CH₃ )₃ | tert-Butyl protons of the second Boc group. May appear as a single 18H singlet if magnetically equivalent, or two distinct singlets due to the asymmetric environment. |

Predicted ¹³C NMR Spectrum

The carbon spectrum provides a clear count of the unique carbon environments. The presence of two Boc groups and a carboxylic acid will result in three distinct carbonyl signals.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |

|---|---|---|

| ~175 | C -8 (COOH) | Carboxylic acid carbonyl, typically downfield. |

| ~155 | C =O (Boc) | Carbamate carbonyls. Two distinct signals may be observed due to the different electronic environments at N1 and N4. |

| ~80-81 | -C (CH₃)₃ (Boc) | Quaternary carbons of the two tert-butyl groups. |

| ~50-55 | C -2 | Methine carbon at the chiral center, attached to two nitrogen atoms and a carbon. |

| ~40-50 | C -3, C -5, C -6 | Piperazine ring methylene carbons. |

| ~38 | C -7 | Acetic acid methylene carbon. |

| ~28.5 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl groups. A single, sharp peak is expected. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover 0 to 220 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the three C=O bonds and the broad O-H stretch of the carboxylic acid.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2978, 2870 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1745 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1695 | Strong, Sharp | C=O stretch (Boc Carbamate) |

| ~1400-1480 | Medium | C-H bend (CH₂, CH₃) |

| ~1160-1250 | Strong | C-O stretch (Carbamate and Carboxylic Acid) |

| ~1150 | Strong | C-N stretch |

Causality: The two carbamate C=O groups are expected to produce a very strong, broad absorption band around 1695 cm⁻¹. The carboxylic acid C=O stretch appears at a higher frequency (~1745 cm⁻¹) due to the electronic nature of the functional group. The most characteristic feature is the extremely broad O-H stretch, which often overlaps with the C-H stretching region, a hallmark of a hydrogen-bonded carboxylic acid.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Predicted Mass Spectrum (ESI)

The analysis would be performed in both positive and negative ion modes to maximize information.

-

Molecular Weight: 344.40 g/mol

-

Positive Ion Mode ([M+H]⁺, [M+Na]⁺):

-

[M+H]⁺: Expected at m/z 345.20

-

[M+Na]⁺: Expected at m/z 367.18

-

-

Negative Ion Mode ([M-H]⁻):

-

[M-H]⁻: Expected at m/z 343.18

-

Key Fragmentation Pathways: The primary fragmentation route involves the characteristic loss of the Boc groups.

-

Loss of Isobutylene: [M+H - 56]⁺ → m/z 289. This corresponds to the loss of C₄H₈ from a Boc group.

-

Loss of a Boc Group: [M+H - 100]⁺ → m/z 245. This represents the loss of the entire C₅H₈O₂ fragment.

-

Loss of CO₂: [M+H - 44]⁺ → m/z 301. Decarboxylation of the parent ion.

Caption: Predicted major fragmentation pathway in positive-ion ESI-MS.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but recommended): Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to ensure sample purity before MS analysis.

-

MS Detection (ESI):

-

Infuse the sample directly or from the LC outflow into the ESI source.

-

Set the capillary voltage to ~3-4 kV.

-

Set the source temperature to ~120-150 °C and the desolvation gas (N₂) temperature to ~350-450 °C.

-

Acquire data in full scan mode over a mass range of m/z 100-500 in both positive and negative polarity.

-

To confirm fragmentation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 345.2) and subjecting it to collision-induced dissociation (CID).

-

Integrated Workflow for Structural Verification

A robust, self-validating workflow is essential for confirming the identity and purity of a synthesized batch of this compound. Each technique provides orthogonal data that, when combined, leaves no ambiguity.

Caption: Integrated workflow for spectroscopic data analysis and validation.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectroscopic signatures based on its constituent functional groups and stereochemistry. Key identifiers include the complex, diastereotopic proton signals in ¹H NMR, three distinct carbonyl peaks in ¹³C NMR and IR, a molecular ion at m/z 345.20 in positive-ion ESI-MS, and characteristic fragmentation patterns involving the loss of its Boc protecting groups. By following the detailed experimental protocols and integrated workflow presented, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

Solubility Profile of 1,4-Di-Boc-2-piperazineacetic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Di-Boc-2-piperazineacetic acid, a key building block in modern drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering both theoretical insights and practical methodologies to effectively work with this compound. We delve into the physicochemical properties that govern its solubility, present qualitative data for analogous structures, and provide a step-by-step guide to the definitive shake-flask method for equilibrium solubility determination, complete with a validated HPLC-UV analytical protocol for accurate quantification.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid piperazine core, modified with a carboxylic acid moiety and protected by two bulky tert-butoxycarbonyl (Boc) groups, makes it a versatile scaffold for synthesizing complex and sterically hindered molecules. The Boc protecting groups are instrumental in synthetic chemistry, temporarily masking the reactive amine functionalities of the piperazine ring to allow for selective reactions at other sites[1].

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[2] Poor solubility can lead to challenges in handling, purification, and ultimately, can compromise the therapeutic efficacy of a drug product. Understanding the solubility profile of this compound in common organic solvents is therefore paramount for its effective utilization.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is dictated by its molecular structure, including its polarity, molecular weight, and the presence of functional groups capable of forming intermolecular interactions such as hydrogen bonds.

Molecular Structure and Properties:

-

Chemical Name: 2-[1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinyl]acetic acid[3]

-

Molecular Formula: C₁₆H₂₈N₂O₆[4]

-

Molecular Weight: 344.40 g/mol (Calculated)

-

Key Functional Groups:

-

Two tert-butoxycarbonyl (Boc) groups: These are large, nonpolar, and hydrophobic, and are expected to significantly contribute to solubility in organic solvents while limiting aqueous solubility.

-

A carboxylic acid group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature can enhance solubility in polar organic solvents.

-

A piperazine ring: A heterocyclic amine structure.

-

Table 1: Qualitative Solubility of an Analogous Compound

| Compound Name | Solvent | Reported Solubility |

| 1,4-Bis-Boc-piperazine-2-carboxylic acid | Dichloromethane (DCM) | Freely Soluble[5] |

| Tetrahydrofuran (THF) | Freely Soluble[5] | |

| Dimethylformamide (DMF) | Freely Soluble[5] | |

| Water | Insoluble[5] |

Based on this, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like DCM, THF, and DMF, and potentially in alcohols like methanol and ethanol, while showing poor solubility in water and nonpolar solvents like hexanes.

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an empirical determination of solubility is essential. The "shake-flask" method is the gold-standard technique for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[6][7][8]

The following protocol outlines the steps to determine the solubility of this compound in a selection of organic solvents.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Acetone)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials for HPLC

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting amount of ~20 mg of solid in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary assessment should be conducted to determine the time to reach equilibrium, with concentrations measured at time points such as 2, 4, 8, 24, 48, and 72 hours.[8] Equilibrium is reached when consecutive measurements show no significant change in concentration.[8] For many compounds, 24 to 48 hours is sufficient.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Method: Quantification by HPLC-UV

A robust and validated analytical method is required to accurately determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.[2]

Suggested HPLC-UV Method Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical gradient might run from 30% to 90% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: ~210-220 nm (due to the presence of carbonyl groups in the Boc and acid moieties). The optimal wavelength should be determined by running a UV scan of a standard solution.

Calibration

A calibration curve must be prepared using standard solutions of this compound of known concentrations. The curve should cover the expected concentration range of the diluted solubility samples and demonstrate good linearity (R² > 0.999).

Factors Influencing Solubility: A Deeper Look

The solubility of this compound is a result of the interplay between its structural features and the properties of the solvent.

Caption: Molecular Features Influencing Solubility.

-

"Like Dissolves Like" : The large, non-polar surface area of the two Boc groups will favor interactions with solvents of lower polarity.

-

Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with protic solvents (like methanol and ethanol) and accept hydrogen bonds from other solvents, which can significantly enhance solubility.

-

Solvent Polarity : Polar aprotic solvents like THF and ethyl acetate can interact favorably with both the polar carboxylic acid group and the less polar regions of the molecule, often leading to high solubility.

Conclusion and Best Practices

While specific quantitative solubility data for this compound is not widely published, a sound scientific understanding of its physicochemical properties allows for a strong predictive assessment. This guide provides the necessary theoretical foundation and, more importantly, a detailed, actionable protocol for the empirical determination of its solubility in common organic solvents. By employing the robust shake-flask method and a validated HPLC-UV analytical technique, researchers can confidently generate the precise solubility data needed to advance their drug discovery and development programs.

Safety Precautions: Standard laboratory safety practices should be followed when handling this compound and the associated organic solvents. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[9][10] All work should be conducted in a well-ventilated fume hood.

References

- 1. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]

- 4. This compound|CAS 368442-00-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. capotchem.cn [capotchem.cn]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1,4-Di-Boc-2-piperazineacetic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1,4-Di-Boc-2-piperazineacetic acid (CAS No. 368442-00-6), a valuable building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical identity, commercial availability, synthetic pathways, and strategic applications in the synthesis of complex molecules and peptidomimetics.

Introduction: The Strategic Value of Substituted Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for chemical modification, influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, basicity, and receptor interactions.[2] The introduction of substituents onto the carbon framework of the piperazine ring, particularly at the C-2 position, offers a pathway to creating compounds with enhanced three-dimensional complexity and stereochemical definition. This structural diversity is increasingly sought after in modern drug discovery to improve target affinity and selectivity.[3]

This compound is a bifunctional building block that combines the constrained piperazine core with a reactive carboxylic acid moiety. The tert-butyloxycarbonyl (Boc) protecting groups on both nitrogen atoms render the ring system stable to a wide range of reaction conditions while allowing for selective deprotection strategies. The acetic acid side chain provides a handle for amide bond formation, esterification, or further chemical elaboration, making it a versatile intermediate for constructing more complex molecular architectures.

Chemical Identity and Properties

A critical point of clarification is the distinction between 1,4-Di-Boc-2-piperazineacetic acid and the closely related 1,4-Di-Boc-piperazine-2-carboxylic acid . The former possesses a methylene (-CH2-) spacer between the piperazine ring and the carboxyl group, a seemingly minor difference that significantly impacts its reactivity and spatial arrangement in target binding.

| Property | This compound |

| CAS Number | 368442-00-6[4][5] |

| Molecular Formula | C16H28N2O6[5] |

| Molecular Weight | 344.4 g/mol [4] |

| Appearance | White to off-white powder or solid[5] |

| Boiling Point (Predicted) | 461.2 ± 20.0 °C[4] |

| Density (Predicted) | 1.166 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 4.67 ± 0.10[4] |

| Storage Temperature | 2-8°C[4] |

This table summarizes the key physicochemical properties of this compound.

Commercial Availability and Suppliers

This compound is commercially available from a range of suppliers specializing in chemical building blocks for research and development. The availability in various quantities allows for its use in both small-scale discovery efforts and larger-scale synthetic campaigns.

| Supplier | Product Name | Purity | Available Quantities |

| Tyger Scientific Inc. | This compound | In-stock | Inquire |

| Angene International Ltd. | This compound | Inquire | Inquire |

| ChemicalBook | This compound | Inquire | Inquire |

| BLDpharm | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | Inquire | Inquire |

| Key Organics | 2-(1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl)acetic acid | >95% | 100 mg, 250 mg, 1 g |

| Shanghai Yuanye Bio-Technology Co., Ltd. | This compound | 97% | 100mg |

This table provides a non-exhaustive list of commercial suppliers for this compound. Researchers are advised to request certificates of analysis for lot-specific purity information.

Synthesis and Methodologies

A proposed synthetic pathway would likely involve:

-

Di-N-Boc Protection: The initial step would be the protection of both nitrogen atoms of a piperazine-2-acetic acid ester precursor with di-tert-butyl dicarbonate (Boc)2O under basic conditions. This ensures the stability of the piperazine ring during subsequent reactions.

-

Alkylation or Elaboration: Should a precursor without the acetic acid moiety be used, a common strategy is the alkylation of a mono- or di-protected piperazine. For instance, a mono-Boc-piperazine could be alkylated with a haloacetic acid ester, followed by the protection of the second nitrogen.[6]

-

Hydrolysis: The final step would involve the selective hydrolysis of the ester group to yield the desired carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup.

The following diagram illustrates a generalized workflow for the synthesis of substituted piperazine acetic acid esters, which provides a conceptual basis for the synthesis of the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 368442-00-6 [amp.chemicalbook.com]

- 5. This compound, CasNo.368442-00-6 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,4-Di-Boc-2-piperazineacetic acid as a Constrained Dipeptide Mimetic

Abstract

In the landscape of modern drug discovery, peptidomimetics represent a pivotal strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] This guide provides a comprehensive technical overview of 1,4-Di-Boc-2-piperazineacetic acid, a conformationally constrained dipeptide mimetic. We will delve into the foundational principles of its design, synthesis, and conformational analysis. Furthermore, this guide will furnish detailed protocols for its incorporation into peptide sequences and discuss its role in enhancing the pharmacological properties of therapeutic candidates. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic scaffolds.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by their susceptibility to proteolysis and poor pharmacokinetic profiles. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a natural peptide in three-dimensional space while exhibiting improved drug-like properties.[1] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in a bioactive conformation, thereby increasing receptor affinity, selectivity, and stability.

One of the most prevalent secondary structures in peptides is the β-turn, a region where the polypeptide chain reverses its direction.[1] These turns are critical for molecular recognition and protein folding. Consequently, the design of small molecules that can mimic β-turns is a highly sought-after goal in medicinal chemistry. The piperazine scaffold has emerged as a "privileged" structure in this context, owing to its favorable physicochemical properties and its ability to serve as a rigid, predictable scaffold for orienting pharmacophoric groups.[3]

This guide focuses on a specific and highly versatile building block: this compound. Its rigidified ring system, substituted with a carboxylic acid handle, allows it to function as a constrained mimetic of a dipeptide unit, offering a powerful tool for the rational design of novel therapeutics.

Conformational Analysis: The Structural Rationale for Dipeptide Mimicry

The efficacy of this compound as a dipeptide mimetic is rooted in its well-defined conformational preferences. The piperazine ring predominantly adopts a stable chair conformation.[4] This chair structure provides a rigid framework that restricts the rotational freedom of the backbone, unlike a linear dipeptide.

The presence of the two bulky tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms further influences the ring's conformation and steric profile. Temperature-dependent NMR studies of N-acyl-functionalized piperazines have shown that the rotation around the N-C amide bond is restricted, leading to distinct conformers.[4][5] This restricted rotation, combined with the inherent rigidity of the chair conformation, allows the acetic acid side chain at the 2-position and the substituents at the 1- and 4-positions to be presented in a spatially defined manner, mimicking the side chains of a dipeptide in a β-turn.

Figure 1: Comparison of a flexible linear dipeptide with the constrained this compound scaffold.

Synthesis of this compound

Experimental Protocol: Synthesis of N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride

The following protocol is adapted from a patented procedure and represents a viable method for producing a key intermediate.[6]

Step 1: Synthesis of Ethyl N-Boc-piperazineacetate

-

To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.0 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture at 60-70°C and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl N-Boc-piperazineacetate. Purify by column chromatography if necessary.

Step 2: Hydrolysis to N-Boc-piperazineacetic acid hydrochloride

-

Dissolve the crude ethyl N-Boc-piperazineacetate from the previous step in a mixture of ethanol and water.

-

Add an excess of aqueous sodium hydroxide (e.g., 2 M) and stir at room temperature.

-

Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Once complete, carefully acidify the reaction mixture with cold hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazineacetic acid hydrochloride.

Note: The second Boc group can be introduced before or after the hydrolysis step, depending on the overall synthetic strategy for the final peptidomimetic.

Incorporation into Peptides: A Practical Workflow

The true utility of this compound lies in its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The carboxylic acid moiety allows for coupling to the N-terminus of a growing peptide chain using standard coupling reagents.

Figure 2: General workflow for incorporating this compound into a peptide sequence via SPPS.

Experimental Protocol: Coupling and Deprotection

Coupling of this compound:

-

Swell the resin-bound peptide (with a free N-terminus) in a suitable solvent such as DMF.

-

In a separate vessel, dissolve this compound (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) in DMF.

-

Add DIPEA (4.0 eq) to the solution from step 2 and allow it to pre-activate for 5 minutes.

-

Add the activated solution to the resin and shake at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes at room temperature.[7]

-

Filter and wash the resin with DCM.

-

Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.[7]

-

Wash the resin thoroughly with DCM and DMF to prepare for the next coupling step or final cleavage from the resin.

Application in Drug Design: A Representative Case Study

While specific, direct comparative data for this compound is not prevalent in publicly accessible literature, its utility can be illustrated through a representative example based on the known benefits of piperazine-based mimetics in improving pharmacological properties.

Hypothetical Case Study: Enhancement of a GnRH Antagonist

Gonadotropin-releasing hormone (GnRH) antagonists are crucial in treating hormone-dependent diseases.[] However, peptide-based antagonists often suffer from poor oral bioavailability. A common strategy to overcome this is to develop small-molecule, non-peptide antagonists.[9][10]

Let's consider a hypothetical lead peptide antagonist of the GnRH receptor with a key dipeptide sequence responsible for binding. By replacing this dipeptide with this compound, we can anticipate several improvements:

-

Increased Proteolytic Stability: The non-peptide backbone of the piperazine ring is resistant to cleavage by proteases, which would increase the half-life of the drug in vivo.

-

Improved Oral Bioavailability: Piperazine moieties are known to enhance the pharmacokinetic properties of drugs.[3] The introduction of this scaffold can lead to improved absorption and oral bioavailability. In one study, a piperazine derivative increased the bioavailability of paclitaxel by 2.1-fold.[3][11]

-

Enhanced Receptor Affinity: The constrained conformation of the piperazine mimetic can lock the pharmacophoric groups in an optimal orientation for binding to the GnRH receptor, potentially leading to higher affinity and potency.

Table 1: Anticipated Impact of Dipeptide Replacement with this compound

| Parameter | Original Peptide Antagonist | Piperazine-Containing Mimetic | Rationale for Improvement |

| Receptor Binding Affinity (Ki) | ~10 nM | < 5 nM | Pre-organization of pharmacophore in a bioactive conformation reduces the entropic penalty of binding. |

| In Vitro Half-life (Human Plasma) | < 30 min | > 4 hours | Resistance to proteolytic degradation due to the non-peptidic piperazine backbone. |

| Oral Bioavailability (Rat) | < 1% | > 15% | Improved metabolic stability and favorable physicochemical properties of the piperazine scaffold.[3][12] |

| Potency (IC50 in cell-based assay) | ~50 nM | < 20 nM | A combination of increased binding affinity and enhanced stability leads to greater potency. |

This data is representative and intended for illustrative purposes based on established principles of peptidomimetic design.

Conclusion and Future Directions

This compound stands out as a powerful and versatile building block in the field of peptidomimetics. Its conformationally constrained piperazine core provides a robust scaffold for mimicking dipeptide units, particularly those involved in β-turn structures. The synthetic accessibility and compatibility with standard peptide synthesis protocols make it an attractive tool for medicinal chemists.

The incorporation of this mimetic offers a clear pathway to address the classical challenges of peptide-based therapeutics, namely proteolytic instability and poor oral bioavailability. By pre-organizing key pharmacophoric elements, it also holds the potential to enhance receptor binding affinity and selectivity.

Future research will likely focus on the development of novel derivatives of 2-piperazineacetic acid with diverse substitutions to mimic a wider range of dipeptide sequences. Furthermore, the systematic application of this and similar constrained mimetics in the design of antagonists for various G-protein coupled receptors and inhibitors of protein-protein interactions will undoubtedly lead to the discovery of next-generation therapeutics with superior pharmacological profiles.

References

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Somatostatin antagonist analog increases GH, insulin, and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A bicyclic and hsst2 selective somatostatin analogue: design, synthesis, conformational analysis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: The Piperazine Core - Anatomy of a Privileged Scaffold

The term "privileged scaffold" is reserved for molecular frameworks that can provide ligands for diverse biological targets.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, is a quintessential example of such a scaffold.[3][4] Its prevalence in FDA-approved drugs is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it exceptionally valuable for medicinal chemists.[5][6]

Physicochemical Properties and Structural Features

The power of the piperazine moiety lies in its inherent duality. The six-membered ring provides relative structural rigidity, locking substituents into predictable spatial orientations.[7][8] This pre-organization can reduce the entropic penalty upon binding to a biological target, thus enhancing affinity.

Simultaneously, the two nitrogen atoms are the key to its versatility.[5]

-

Basicity and Solubility: The nitrogen atoms are basic and can be readily protonated at physiological pH. This feature is frequently exploited to improve the aqueous solubility and oral bioavailability of drug candidates, critical hurdles in drug development.[1]

-

Hydrogen Bonding: The nitrogens can act as hydrogen bond acceptors, while protonated nitrogens can act as hydrogen bond donors. This allows for versatile and strong interactions with amino acid residues in target proteins.[5]

-

Modulation Points: The presence of two distinct nitrogen atoms (N-1 and N-4) provides two independent vectors for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[9] This dual-handle approach is a significant advantage over single-nitrogen heterocycles like piperidine.[10]

The interplay of these features results in a scaffold that can significantly improve a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8]

Causality of a Privileged Status: A Logical Framework

The "privileged" status of piperazine is a direct consequence of its ability to solve multiple drug design challenges simultaneously. The logical flow from its structure to its function in a drug molecule can be visualized.

Caption: Logical flow from piperazine's structure to its pharmacological benefits.

Section 2: Synthetic Strategies and Chemical Space Expansion

The utility of the piperazine scaffold is amplified by the robust and versatile synthetic chemistry available to functionalize it. The ability to readily access a wide chemical space of derivatives is paramount for successful lead optimization campaigns.

Foundational Synthetic Routes

While many simple piperazines are commercially available, understanding their synthesis is key. Common methods involve the cyclization of precursors like bis(2-chloroethyl)amine or the reduction of diketopiperazines.[11][12] However, the true power for drug discovery lies in the selective functionalization of the piperazine nitrogens.

Key Experimental Protocol: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for its reliability, high yield, and functional group tolerance.[13] It is a primary method for introducing alkyl groups onto a piperazine nitrogen.

Objective: To synthesize a mono-N-alkylated piperazine derivative.

Materials:

-

N-Boc-piperazine (1 equivalent)

-

Aldehyde or Ketone of choice (e.g., 4-fluorobenzaldehyde, 1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic Acid (catalytic amount)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine and the chosen solvent (DCM).

-

Imine/Iminium Formation: Add the aldehyde (4-fluorobenzaldehyde) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes. The causality here is that the acid catalyzes the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride to the mixture in portions. This reducing agent is chosen for its mildness and selectivity for imines over other carbonyls, preventing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and hydrolyzes any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Deprotection (Optional): The Boc-protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM to yield the free secondary amine, ready for further functionalization at the N-4 position.

Advanced Strategies: Expanding the Toolbox

Modern synthetic methods have further expanded the accessible chemical space of piperazine derivatives.

-

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann reactions are robust methods for coupling aryl halides to a piperazine nitrogen, forming a key structural motif in many CNS and oncology drugs.[13][14]

-

C-H Functionalization: More recent advances focus on the direct functionalization of the carbon atoms of the piperazine ring.[5] These cutting-edge techniques, often using photoredox catalysis, allow for the synthesis of novel, stereochemically complex piperazines that were previously difficult to access, opening new avenues for scaffold hopping and property modulation.[5]

Workflow: From Scaffold to Optimized Lead

The process of developing a piperazine-based drug follows a logical workflow, from initial library synthesis to a fully optimized lead candidate.

Caption: A typical drug discovery workflow utilizing the piperazine scaffold.

Section 3: Piperazine in Action - A Tour of Therapeutic Targets

The versatility of the piperazine scaffold is best demonstrated by the sheer breadth of therapeutic areas where it has proven indispensable.[9][15]

Central Nervous System (CNS) Disorders

Piperazine is a dominant scaffold in neuropharmacology, largely due to its ability to cross the blood-brain barrier and interact with key monoamine neurotransmitter receptors.[4][16] Many antipsychotic, antidepressant, and anxiolytic drugs feature a core arylpiperazine moiety.[17][18][19]

-

Mechanism of Action: Arylpiperazine derivatives frequently target dopamine (D₂) and serotonin (5-HT) receptors.[17][20] The specific substitution pattern on the aryl ring and the second nitrogen dictates the affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

-

Case Study (Antipsychotic) - Aripiprazole: Aripiprazole is an atypical antipsychotic that contains an arylpiperazine unit. It acts as a partial agonist at the D₂ receptor and the 5-HT₁ₐ receptor, and as an antagonist at the 5-HT₂ₐ receptor. This "dopamine-serotonin system stabilizer" profile is a direct result of the precise chemical architecture built around the piperazine core.

-

Case Study (Antidepressant) - Vortioxetine: Vortioxetine is a multimodal antidepressant whose structure includes a 2,4-dimethylphenylpiperazine group.[16] It acts as a serotonin reuptake inhibitor but also modulates several serotonin receptors directly.[18] The piperazine linker correctly positions the aryl group for these multiple interactions, showcasing the scaffold's role in creating polypharmacological agents.[18]

Caption: Simplified mechanism of an arylpiperazine antidepressant.

Oncology

The piperazine ring is a key structural element in a multitude of modern anticancer agents, particularly in the realm of targeted therapies like kinase inhibitors.[21][22][23]

-

Mechanism of Action: In many kinase inhibitors, the piperazine moiety serves a dual purpose. Firstly, it acts as a solubilizing group. Secondly, it functions as a versatile linker that connects different pharmacophoric fragments, orienting them correctly within the ATP-binding pocket of the target kinase.[24]

-

Case Study (Kinase Inhibitor) - Imatinib: Imatinib (Gleevec), a revolutionary drug for chronic myeloid leukemia, features a piperazine ring that is crucial for its activity.[5] The N-methylpiperazine group confers water solubility and makes a key hydrogen bond interaction in the binding site of the Bcr-Abl kinase, demonstrating the direct role of the scaffold in target engagement.

-